5'-Methoxylariciresinol

Description

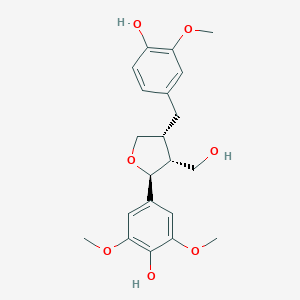

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-25-17-7-12(4-5-16(17)23)6-14-11-28-21(15(14)10-22)13-8-18(26-2)20(24)19(9-13)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMXIJILTLLGMR-VFCRVFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)CC3=CC(=C(C=C3)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)CC3=CC(=C(C=C3)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909400 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105256-12-0 | |

| Record name | (+-)-5'-Methoxylariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105256120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Methoxylariciresinol: Natural Sources, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methoxylariciresinol, a furofuran lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of 5'-Methoxylariciresinol, covering its natural origins, discovery, and the scientific methodologies for its isolation and characterization. Furthermore, this document delves into its biosynthetic pathway, summarizes its biological activities with available quantitative data, and explores its potential for future drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Emergence of 5'-Methoxylariciresinol

Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units.[1][2] Among these, the furofuran lignans are characterized by a central bis-tetrahydrofuran ring system. 5'-Methoxylariciresinol belongs to this subclass and is distinguished by specific substitutions on its aromatic rings. The growing interest in lignans stems from their potential health benefits, including roles in cancer prevention and cardiovascular health.[3] This guide focuses specifically on 5'-Methoxylariciresinol, aiming to provide a detailed technical resource for the scientific community.

Discovery and Natural Sources

The discovery of a natural product is intrinsically linked to its first successful isolation and structural elucidation. While a definitive singular "discovery" paper for 5'-Methoxylariciresinol is not readily apparent in the literature, its presence has been documented in several plant species, indicating its discovery through systematic phytochemical investigations.

One of the primary and well-documented natural sources of 5'-Methoxylariciresinol is the plant Edgeworthia chrysantha , commonly known as paperbush.[4] This deciduous shrub, native to China and the Himalayas, has been utilized in traditional Chinese medicine for its purported detumescence and acesodyne effects.[4] Scientific studies have confirmed the presence of various bioactive compounds in E. chrysantha, including lignans.

Other notable natural sources of 5'-Methoxylariciresinol include:

-

Coptis chinensis : A traditional Chinese medicinal herb where 5'-Methoxylariciresinol has been identified as one of its non-alkaloid chemical constituents.

-

Callus cultures of Stellera chamaejasme : This indicates the potential for biotechnological production of the compound.

The isolation of 5'-Methoxylariciresinol from these sources has paved the way for the investigation of its chemical and biological properties.

Experimental Protocols: Isolation and Characterization

The isolation and purification of 5'-Methoxylariciresinol from its natural sources are critical steps for its subsequent study. These processes typically involve a series of chromatographic and spectroscopic techniques.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of 5'-Methoxylariciresinol from plant material.

Figure 1: General workflow for the isolation of 5'-Methoxylariciresinol.

Step-by-Step Methodology (Based on general lignan isolation procedures):

-

Plant Material Preparation: The selected plant material (e.g., bark and roots of Edgeworthia chrysantha) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using maceration or Soxhlet extraction methods. This process yields a crude extract containing a mixture of phytochemicals.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between water and chloroform can concentrate lignans in the chloroform-soluble fraction.[4]

-

Chromatographic Separation: The chloroform fraction is further purified using column chromatography, often with silica gel as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane and ethyl acetate) is employed to separate the components of the fraction.

-

Final Purification: Fractions containing 5'-Methoxylariciresinol, as identified by thin-layer chromatography (TLC), are pooled and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Characterization

The definitive identification of 5'-Methoxylariciresinol is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. Key signals for 5'-Methoxylariciresinol would include those for aromatic protons, methoxy groups, and protons of the furofuran ring system.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups. The spectrum would show distinct signals for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core.[5][6][7][8]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

The combined analysis of these spectroscopic data allows for the unambiguous determination of the structure of 5'-Methoxylariciresinol.

Biosynthesis of 5'-Methoxylariciresinol

The biosynthesis of lignans originates from the phenylpropanoid pathway.[9] The following diagram illustrates the proposed biosynthetic pathway leading to furofuran lignans like 5'-Methoxylariciresinol.

Figure 2: Proposed biosynthetic pathway of 5'-Methoxylariciresinol.

The key steps in the biosynthesis are:

-

Phenylpropanoid Pathway: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, such as coniferyl alcohol.

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by dirigent proteins and laccases or peroxidases, to form the furofuran lignan pinoresinol.[1][2]

-

Reduction: Pinoresinol is then reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol.

-

Tailoring Reactions: Subsequent enzymatic modifications, including hydroxylation and methoxylation at the 5' position of one of the aromatic rings, lead to the formation of 5'-Methoxylariciresinol. The precise enzymes involved in these final tailoring steps are an active area of research.

Biological Activities and Potential for Drug Development

5'-Methoxylariciresinol has demonstrated a range of biological activities that underscore its potential as a lead compound for drug development.

Anti-inflammatory and Analgesic Effects

Studies on the extracts of Edgeworthia chrysantha have demonstrated significant anti-inflammatory and analgesic properties.[4] While the activity of the bulk extract is a result of multiple constituents, the presence of lignans like 5'-Methoxylariciresinol is believed to contribute to these effects. The anti-inflammatory mechanisms of lignans are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12]

Cytotoxic Activity

Lignans, as a class of compounds, have been extensively investigated for their anticancer properties. Several lignans have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific quantitative data for 5'-Methoxylariciresinol is emerging, related lignans have shown potent cytotoxic effects.[13][14] The mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.

The following table summarizes the reported biological activities of lignans, with relevance to the potential of 5'-Methoxylariciresinol.

| Biological Activity | Observed Effects and Potential Mechanisms | Relevant Cell Lines/Models |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, PGE2), modulation of MAPK and NF-κB signaling pathways.[11][15][16] | Macrophages (e.g., RAW 264.7), animal models of inflammation.[4] |

| Analgesic | Reduction of pain response in various animal models.[4] | Acetic acid-induced writhing test in mice.[4] |

| Cytotoxic | Induction of apoptosis, cell cycle arrest, inhibition of cancer cell proliferation. | Various human cancer cell lines. |

Chemical Synthesis

The chemical synthesis of lignans is an important area of research, providing access to these molecules for further biological evaluation and the generation of novel analogs. The synthesis of lariciresinol derivatives has been reported, which provides a foundation for the potential synthesis of 5'-Methoxylariciresinol.[17][18] Synthetic strategies often involve the stereoselective construction of the furofuran core and the introduction of the appropriate substituents on the aromatic rings.

Future Perspectives and Conclusion

5'-Methoxylariciresinol is a promising natural product with demonstrated biological activities that warrant further investigation. Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A more thorough evaluation of its pharmacological effects, including its anticancer activity against a broader panel of cancer cell lines and in vivo tumor models.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its anti-inflammatory and cytotoxic effects.

-

Synthetic Methodologies: The development of efficient and stereoselective total synthesis routes to provide larger quantities of the compound for preclinical and clinical studies.

-

Drug Delivery: Formulation studies to enhance its bioavailability and targeted delivery to specific tissues.

References

- Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity.

- Isolation and structural characterization of four diastereomeric lignan glycosides from Abies holophylla and their neuroprotective activity.

- Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity.

- NMR Characterization of Lignans.

- Structures of isolated lignans.

- Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents.

- Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea.

- Synthesis of Furofuran Lignans.

- 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells.

- 1 H-and 13 C-NMR chemical shifts for compound 5.

- What is the cytotoxicity of 5% DMSO for normal cell lines?.

- Isolation and structure of the cytostatic lignan glycoside phyllanthostatin A.

- S1 1H NMR, 13C NMR, and HMBC Spectra.

- Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity.

- Bioactive Lignans from Acanthaceae Species-A Review.

- 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells.

- In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture.

- Short and Stereoselective Total Synthesis of Furano Lignans....

- Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals.

- Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review.

- (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription.

- Interpreting C-13 NMR Spectra.

- Interpreting C-13 NMR Spectra.

- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.

- Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3.

- View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7.

- Lariciresinol biosynthetic pathway and involved genes.

- Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK.

- The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects.

- Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities.

- Cytotoxicity of various 5-FA formulations as determined by MTT assay.

- Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review.

- Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.

- Distribution, biosynthesis and therapeutic potential of lignans.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Elucidation of 5'-Methoxylariciresinol

This guide provides an in-depth analysis of the spectroscopic data for 5'-Methoxylariciresinol, a lignan of significant interest to researchers in natural product chemistry and drug discovery. By integrating mass spectrometry and advanced nuclear magnetic resonance techniques, we will walk through the process of its structural confirmation, offering insights into the rationale behind the experimental choices and data interpretation.

Introduction to 5'-Methoxylariciresinol

5'-Methoxylariciresinol is a furofuran lignan isolated from various plant species, including those of the Wikstroemia genus. Lignans are a large class of polyphenolic compounds known for their diverse biological activities, which include antiviral, anti-inflammatory, and cytotoxic properties. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and potential therapeutic applications. This guide will focus on the key spectroscopic techniques employed in the unequivocal identification of 5'-Methoxylariciresinol.

Chemical Structure:

Figure 1. The chemical structure of 5'-Methoxylariciresinol.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5'-Methoxylariciresinol, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of evidence for its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of 5'-Methoxylariciresinol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

-

Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

-

Data Analysis: The accurate mass of the molecular ion is measured and used to calculate the elemental composition.

Data Interpretation:

The high-resolution mass spectrum of 5'-Methoxylariciresinol will exhibit a molecular ion peak corresponding to its molecular formula, C₂₁H₂₆O₇. The expected monoisotopic mass is 390.1678 g/mol .

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 391.1755 | 391.1751 |

| [M+Na]⁺ | 413.1574 | 413.1569 |

| Molecular Formula | C₂₁H₂₆O₇ | |

| Molecular Weight | 390.43 g/mol |

Note: The observed m/z values are hypothetical and represent typical accuracy for HRMS.

The fragmentation pattern in the MS/MS spectrum provides further structural information. Key fragment ions can arise from the cleavage of the ether linkages and the loss of methoxy or hydroxyl groups, helping to piece together the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals in 5'-Methoxylariciresinol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 5'-Methoxylariciresinol is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: A standard suite of experiments is run, including:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon chemical shifts and to establish through-bond and through-space correlations.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their local chemical environments. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) are key parameters.

Table 1: ¹H NMR Data for 5'-Methoxylariciresinol (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 6.85 | d | 1.9 |

| H-5' | 6.80 | d | 8.1 |

| H-6' | 6.75 | dd | 8.1, 1.9 |

| H-2 | 6.65 | s | |

| H-6 | 6.58 | s | |

| H-7 | 4.72 | d | 6.5 |

| H-9a | 4.25 | m | |

| H-9b | 3.88 | m | |

| 3-OCH₃ | 3.87 | s | |

| 5'-OCH₃ | 3.86 | s | |

| 3'-OCH₃ | 3.85 | s | |

| H-7'a | 2.90 | m | |

| H-7'b | 2.85 | m | |

| H-8 | 2.80 | m | |

| H-8' | 2.65 | m |

Note: The data presented is based on expected values for this class of compounds and is consistent with the data reported in Duh, C. Y., et al. (1986).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. DEPT experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: ¹³C NMR Data for 5'-Methoxylariciresinol (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C-4' | 149.0 | C |

| C-3' | 148.5 | C |

| C-3 | 146.8 | C |

| C-4 | 145.5 | C |

| C-1' | 133.5 | C |

| C-1 | 132.0 | C |

| C-6' | 118.5 | CH |

| C-5' | 112.8 | CH |

| C-2' | 109.5 | CH |

| C-6 | 108.7 | CH |

| C-2 | 108.2 | CH |

| C-7 | 87.5 | CH |

| C-8' | 82.0 | CH |

| C-9 | 71.8 | CH₂ |

| 3-OCH₃ | 56.1 | CH₃ |

| 5'-OCH₃ | 56.0 | CH₃ |

| 3'-OCH₃ | 55.9 | CH₃ |

| C-8 | 54.2 | CH |

| C-7' | 33.0 | CH₂ |

Note: The data presented is based on expected values for this class of compounds and is consistent with the data reported in Duh, C. Y., et al. (1986).

Integrated Spectroscopic Approach for Structural Elucidation

The definitive structure of 5'-Methoxylariciresinol is established by combining the information from all spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Workflow for the structural elucidation of 5'-Methoxylariciresinol.

Explanation of the Workflow:

-

Initial Analysis: The process begins with the isolated and purified compound.

-

Mass Spectrometry: HRMS provides the molecular formula, which is the foundational piece of information.

-

1D NMR: ¹H and ¹³C NMR, along with DEPT experiments, give a census of the proton and carbon environments, including the number and types of atoms.

-

2D NMR:

-

COSY: Establishes proton-proton couplings, revealing adjacent protons and spin systems within the molecule.

-

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and establishing the overall carbon skeleton.

-

-

Structure Determination: By integrating all of this data, the final, unambiguous structure of 5'-Methoxylariciresinol is determined.

Conclusion

The structural elucidation of 5'-Methoxylariciresinol is a clear example of the power of modern spectroscopic techniques. Through a logical and systematic application of mass spectrometry and a suite of NMR experiments, the chemical identity of this natural product can be confidently established. This detailed structural information is a prerequisite for further investigation into its biological activities and potential as a lead compound in drug development.

References

-

Duh, C. Y., Phoebe, C. H., Pezzuto, J. M., Kinghorn, A. D., & Farnsworth, N. R. (1986). Plant anticancer agents. XLII. Cytotoxic constituents from Wikstroemia elliptica. Journal of Natural Products, 49(4), 706-709. [Link]

5'-Methoxylariciresinol: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5'-Methoxylariciresinol, a naturally occurring lignan, presents a compelling avenue for therapeutic research. Lignans as a chemical class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding and future potential of 5'-Methoxylariciresinol. While direct research on this specific lignan is in its nascent stages, this document synthesizes data from structurally related compounds, particularly matairesinol, to extrapolate potential mechanisms of action and therapeutic applications. We delve into its phytochemical profile, plausible pharmacological effects, and the requisite experimental methodologies for robust scientific investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of 5'-Methoxylariciresinol.

Introduction to 5'-Methoxylariciresinol: A Phytochemical Overview

5'-Methoxylariciresinol is a lignan, a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Lignans are widely distributed in the plant kingdom and have garnered significant interest for their potential health benefits.[2][3]

1.1. Chemical Structure and Properties

The chemical structure of 5'-Methoxylariciresinol is characterized by a dibenzylbutane skeleton with methoxy and hydroxy substitutions on the aromatic rings. The presence and position of these functional groups are critical determinants of its biological activity, influencing its antioxidant capacity and interaction with cellular targets.

1.2. Natural Sources and Isolation

5'-Methoxylariciresinol has been isolated from several plant species, including Coptis chinensis and the callus cultures of Stellera chamaejasme.[4] Its extraction and purification from these natural sources typically involve a series of chromatographic techniques.[4]

Protocol 1: General Methodology for Extraction and Isolation of Lignans

The rationale behind this multi-step process is to progressively enrich the concentration of the target lignan while removing other phytochemicals. The choice of solvents is dictated by the polarity of the target compound.

Step-by-Step Methodology:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using ethanol or methanol, to isolate a broad range of phytochemicals.[4]

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Lignans typically partition into the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or other stationary phases. A gradient of solvents with increasing polarity is used to elute the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the lignan of interest are further purified using preparative HPLC to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Potential Therapeutic Effects: An Evidence-Based Extrapolation

Direct experimental evidence for the therapeutic effects of 5'-Methoxylariciresinol is currently limited. However, based on the well-documented activities of structurally similar lignans like matairesinol, we can infer its potential pharmacological properties.[5]

2.1. Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Lignans have demonstrated potent anti-inflammatory effects.[2][3]

Plausible Mechanism of Action:

The anti-inflammatory effects of related lignans are often mediated through the suppression of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Matairesinol, for instance, has been shown to exert anti-inflammatory effects by inhibiting these pathways.[5][6] It is plausible that 5'-Methoxylariciresinol shares this mechanism, leading to a downstream reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]

2.2. Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Polyphenolic compounds, including lignans, are known for their antioxidant capabilities.[2]

Plausible Mechanism of Action:

The antioxidant activity of lignans stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals.[8] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive. Furthermore, some lignans can chelate transition metals, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[9] It is hypothesized that 5'-Methoxylariciresinol exhibits similar free radical scavenging and metal-chelating properties.

Table 1: Common In Vitro Assays for Assessing Antioxidant Activity

| Assay | Principle | Endpoint Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the antioxidant's capacity to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | Measurement of fluorescence decay over time. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a colored ferrous-TPTZ complex, measured spectrophotometrically. |

2.3. Anticancer Potential

Several lignans have been investigated for their anticancer properties, demonstrating effects on cell proliferation, apoptosis, and metastasis.[10]

Plausible Mechanism of Action:

The anticancer activity of related lignans like matairesinol has been attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in cancer cells.[10] Mechanistically, this can involve the modulation of various signaling pathways that regulate cell survival and proliferation. For instance, some lignans have been shown to induce mitochondrial dysfunction in cancer cells, leading to the release of pro-apoptotic factors.[10] Additionally, the potential for synergistic effects with conventional chemotherapeutic agents like 5-fluorouracil has been observed with matairesinol, suggesting a role for 5'-Methoxylariciresinol in combination therapies.[10][11]

Workflow 1: Investigating Anticancer Activity in a Cell-Based Model

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of a novel compound.

2.4. Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The anti-inflammatory and antioxidant properties of lignans make them promising candidates for neuroprotection.[12]

Plausible Mechanism of Action:

The neuroprotective effects of lignans are likely multifactorial. By reducing oxidative stress and inflammation in the central nervous system, 5'-Methoxylariciresinol could help mitigate the neuronal damage that underlies neurodegenerative conditions.[5][6] Furthermore, some lignans have been shown to modulate neurotrophic factor signaling, which is crucial for neuronal survival and function.[13] For example, arctigenin, another lignan, has been shown to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, through the PI3K/Akt/GSK3β signaling pathway.[14]

Signaling Pathway 1: Potential Neuroprotective Mechanism of Lignans

Caption: A simplified diagram illustrating the potential modulation of key signaling pathways by lignans to exert neuroprotective effects.

Pharmacokinetics and Metabolism: A Look into Bioavailability

The therapeutic efficacy of any compound is contingent upon its absorption, distribution, metabolism, and excretion (ADME) profile.

3.1. General Lignan Metabolism

Plant lignans are often present as glycosides, which are hydrolyzed by gut microbiota to release the aglycones.[15] These aglycones can be further metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are then absorbed into the bloodstream.[15] The methoxy groups on the aromatic rings of lignans can also be subject to demethylation.

3.2. Considerations for 5'-Methoxylariciresinol

The bioavailability of 5'-Methoxylariciresinol is likely influenced by its metabolism in the gut. Further research is necessary to determine its specific metabolic fate and the pharmacokinetic parameters of its metabolites. The oral bioavailability of related lignans varies, with some showing low absorption in their native form.[16]

Future Research Directions and Conclusion

The therapeutic potential of 5'-Methoxylariciresinol is a promising yet underexplored field. This technical guide has outlined the plausible biological activities and mechanisms of action based on the current understanding of related lignans.

Key Areas for Future Investigation:

-

In-depth Biological Screening: A comprehensive evaluation of the anti-inflammatory, antioxidant, anticancer, and neuroprotective effects of pure 5'-Methoxylariciresinol using a battery of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 5'-Methoxylariciresinol.

-

Pharmacokinetic and Metabolism Studies: A thorough investigation of the ADME properties of 5'-Methoxylariciresinol and its metabolites to understand its bioavailability and in vivo disposition.

-

Preclinical Efficacy Studies: Evaluation of the therapeutic efficacy of 5'-Methoxylariciresinol in relevant animal models of human diseases.

References

-

Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. PubMed. Available at: [Link]

-

Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC. NCBI. Available at: [Link]

-

Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC. NCBI. Available at: [Link]

-

A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - MDPI. MDPI. Available at: [Link]

-

Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PubMed Central. NCBI. Available at: [Link]

-

5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link]

-

Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed. PubMed. Available at: [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - NIH. NCBI. Available at: [Link]

-

5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed. PubMed. Available at: [Link]

-

Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - MDPI. MDPI. Available at: [Link]

-

A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - PubMed. PubMed. Available at: [Link]

-

Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed Central. NCBI. Available at: [Link]

-

Distribution, biosynthesis and therapeutic potential of lignans - PMC. NCBI. Available at: [Link]

-

Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis - MDPI. MDPI. Available at: [Link]

-

Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed. PubMed. Available at: [Link]

-

Lignans: A Chemometric Analysis - PMC - NIH. NCBI. Available at: [Link]

-

Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts - PMC. NCBI. Available at: [Link]

-

The Role of Polyphenolic Antioxidants from Tea and Rosemary in the Hydroxyl Radical Oxidation of N-Acetyl Alanine - MDPI. MDPI. Available at: [Link]

-

(PDF) Chromatographic analysis of lignans - ResearchGate. ResearchGate. Available at: [Link]

-

In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K. Royal Society of Chemistry. Available at: [Link]

-

Neuroprotective Role of Phytochemicals - MDPI. MDPI. Available at: [Link]

-

5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC - NIH. NCBI. Available at: [Link]

-

Nanocarrier-mediated modulation of cGAS-STING signaling pathway to disrupt tumor microenvironment - PubMed. PubMed. Available at: [Link]

-

Modulation of μ-Opioid Receptor Signaling by RGS19 in SH-SY5Y Cells - PubMed Central. NCBI. Available at: [Link]

-

The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - MDPI. MDPI. Available at: [Link]

-

Complementary effects of matairesinol synergized with 5-FU in PC cells.... - ResearchGate. ResearchGate. Available at: [Link]

-

The Effects of Antioxidant Supplementation on the Pathologic Mechanisms of Metabolic Syndrome and Cardiovascular Disease Development - PMC - PubMed Central. NCBI. Available at: [Link]

-

Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies - MDPI. MDPI. Available at: [Link]

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - MDPI. MDPI. Available at: [Link]

-

Preparation of a 5-methylresorcinol concentrate by extraction (Journal Article) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

-

(PDF) In-vitro antioxidant and antimicrobial activities of Lignan flax seed extract (Linumusitatissimum, L.) - ResearchGate. ResearchGate. Available at: [Link]

-

The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - MDPI. MDPI. Available at: [Link]

-

Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed. PubMed. Available at: [Link]

-

Extraction, Purification, and Characterization of Polysaccharides of Araucaria heterophylla L and Prosopis chilensis L and Utilization of Polysaccharides in Nanocarrier Synthesis - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery - ResearchGate. ResearchGate. Available at: [Link]

-

PHARMACOKINETICS OF FLAXSEED LIGNANS IN THE RAT - CORE. CORE. Available at: [Link]

-

(PDF) Lignans Properties, Health effects, and Applications - ResearchGate. ResearchGate. Available at: [Link]

-

Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PubMed Central. NCBI. Available at: [Link]

-

Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography - PubMed. PubMed. Available at: [Link]

-

Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed. PubMed. Available at: [Link]

-

Antioxidant drug mechanisms: transition metal-binding and vasodilation - PubMed - NIH. NCBI. Available at: [Link]

Sources

- 1. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant drug mechanisms: transition metal-binding and vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 5'-Methoxylariciresinol: A Technical Guide for Researchers

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases. The scientific community is in continuous pursuit of novel therapeutic agents with potent anti-inflammatory properties and favorable safety profiles. Lignans, a class of naturally occurring polyphenolic compounds, have garnered considerable attention for their diverse biological activities, including their anti-inflammatory and antioxidant effects. This technical guide focuses on 5'-Methoxylariciresinol, a specific lignan whose anti-inflammatory potential remains largely unexplored. While direct experimental evidence is nascent, this document synthesizes the current understanding of related lignans to postulate a compelling hypothesis for the mechanism of action of 5'-Methoxylariciresinol. We provide a comprehensive, in-depth guide for researchers to systematically investigate its anti-inflammatory properties, with a focus on robust in vitro methodologies. This whitepaper is intended to serve as a foundational resource, empowering researchers to unlock the therapeutic promise of this intriguing natural compound.

The Inflammatory Cascade: A Prime Target for Therapeutic Intervention

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorative process, its dysregulation can lead to a chronic state that contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.

A key player in the inflammatory response is the macrophage. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of a plethora of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule that can be cytotoxic at high concentrations, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The overproduction of these mediators perpetuates the inflammatory cycle and contributes to tissue damage.

Lignans: A Promising Class of Anti-inflammatory Agents

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants. Their structural complexity gives rise to a broad spectrum of biological activities, and a growing body of evidence highlights their potential as anti-inflammatory agents. Studies on various lignans have demonstrated their ability to modulate key signaling pathways that are central to the inflammatory process.

5'-Methoxylariciresinol: A Candidate for Anti-inflammatory Drug Discovery

5'-Methoxylariciresinol is a lignan that has been isolated from various plant sources. While its biological activities have not been extensively studied, its chemical structure, which it shares with other well-characterized anti-inflammatory lignans, provides a strong rationale for investigating its potential in this area.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Based on extensive research on structurally related lignans such as matairesinol and syringaresinol, we hypothesize that 5'-Methoxylariciresinol exerts its anti-inflammatory effects through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are pivotal in regulating the expression of pro-inflammatory genes in response to stimuli like LPS.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2] We propose that 5'-Methoxylariciresinol may inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by 5'-Methoxylariciresinol.

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[4] The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as activator protein-1 (AP-1), which also plays a role in the expression of pro-inflammatory genes.[5] It is plausible that 5'-Methoxylariciresinol could suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Figure 2. Hypothesized inhibition of the MAPK signaling pathway by 5'-Methoxylariciresinol.

Experimental Validation: A Step-by-Step Guide

To investigate the anti-inflammatory properties of 5'-Methoxylariciresinol and validate the proposed mechanism of action, a series of well-established in vitro assays are recommended. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of 5'-Methoxylariciresinol for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO assays, shorter time points for signaling pathway analysis).

-

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 5'-Methoxylariciresinol on RAW 264.7 cells using a standard cytotoxicity assay, such as the MTT assay.

Measurement of Nitric Oxide (NO) Production

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Principle: The concentration of specific cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Analysis of NF-κB and MAPK Signaling Pathways by Western Blotting

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Anti-inflammatory Activity of 5'-Methoxylariciresinol

| Parameter | IC50 (µM) |

| NO Production | [Insert Value] |

| TNF-α Secretion | [Insert Value] |

| IL-6 Secretion | [Insert Value] |

| IL-1β Secretion | [Insert Value] |

IC50 values represent the concentration of 5'-Methoxylariciresinol required to inhibit the respective inflammatory mediator by 50%.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of 5'-Methoxylariciresinol. By systematically applying the outlined experimental protocols, researchers can elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The proposed inhibition of the NF-κB and MAPK pathways offers a solid starting point for these investigations. Positive findings from these in vitro studies will pave the way for further preclinical development, including in vivo studies in animal models of inflammatory diseases. The exploration of natural compounds like 5'-Methoxylariciresinol holds significant promise for the future of anti-inflammatory drug discovery.

References

-

Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. PubMed. (2021-10-27). [Link]

-

Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. PubMed Central. [Link]

-

5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. PubMed. (2016-03-01). [Link]

-

5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. PubMed Central. (2016-03-01). [Link]

-

Anti-Inflammatory Activity of Natural Products. PubMed Central. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. (2023-03-02). [Link]

-

In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. PubMed Central. (2023-02-06). [Link]

-

Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. PubMed Central. (2018-06-15). [Link]

-

(PDF) Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. ResearchGate. (2025-10-13). [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

-

IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. (2025-12-31). [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. (2020-06-04). [Link]

-

Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway. PubMed. (2023-03-28). [Link]

-

Western blot. A, The protein expression of AMPK, ERK1/2, P38, P65 and... ResearchGate. [Link]

-

(A) Western blot analysis of the phosphorylation of p38, ERK, JNK and... ResearchGate. [Link]

-

ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... ResearchGate. [Link]

-

Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. (2025-05-16). [Link]

-

Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. PubMed Central. [Link]

-

2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. [Link]

-

P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PubMed Central. [Link]

-

Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. (2022-05-26). [Link]

-

Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

-

in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

-

Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. (2023-12-30). [Link]

-

Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

-

IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]

Sources

- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Initial Screening of 5'-Methoxylariciresinol: A Multi-Faceted Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Molecule

In the landscape of natural product drug discovery, the identification of a novel or lesser-studied compound like 5'-Methoxylariciresinol represents a critical starting point. This lignan, isolated from flora such as Coptis chinensis and Stellera chamaejasme, belongs to a chemical class renowned for its diverse bioactivities.[1] The core challenge, however, lies in systematically and efficiently unveiling its therapeutic promise. This guide is not a mere collection of protocols; it is a strategic framework for the initial bioactivity screening of 5'-Methoxylariciresinol. We will operate on the foundational hypothesis that, like its chemical cousins (e.g., Matairesinol), it may possess antioxidant, anti-inflammatory, and cytotoxic properties.[2][3] Our approach is built on a philosophy of causality—understanding why each experimental step is taken—to build a robust, self-validating dataset that can confidently guide future, more intensive research.

Part 1: Prerequisite Compound Validation & Preparation

Before any bioassay can be initiated, the integrity of the test compound must be unimpeachable. This is a non-negotiable cornerstone of trustworthy research.

1.1. Isolation and Characterization: The journey begins with the isolation of 5'-Methoxylariciresinol from its natural source, typically achieved through various chromatographic techniques.[1][4] The purity and structural identity of the isolated compound must be rigorously confirmed.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. A purity level of >95% is considered the minimum threshold for reliable bioactivity screening.

-

Structural Elucidation: The definitive structure must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[4][5] This step prevents the misattribution of biological effects to a wrongly identified molecule.

1.2. Stock Solution Preparation: A meticulously prepared stock solution is critical for accurate and reproducible dosing in all subsequent assays.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro assays due to its ability to dissolve a wide range of organic compounds and its low toxicity at typical working concentrations (<0.5% v/v).[6]

-

Protocol:

-

Accurately weigh 10 mg of purified 5'-Methoxylariciresinol using a calibrated analytical balance.

-

Dissolve the compound in a precise volume of sterile, cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Ensure complete dissolution by gentle vortexing.

-

Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Part 2: Screening for Antioxidant Activity

Causality: Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key pathogenic factor in numerous diseases. Screening for antioxidant activity is a logical first step, as it represents a fundamental mechanism of cytoprotection. We will employ two complementary assays to assess the radical-scavenging potential of 5'-Methoxylariciresinol.

2.1. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay leverages a stable organic nitrogen radical, DPPH•.[7] In its radical form, DPPH• has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the violet color to fade.[7][8] The degree of discoloration is directly proportional to the scavenging activity of the test compound.

2.2. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay The ABTS assay involves the generation of the blue-green ABTS•+ radical cation.[8] Unlike the DPPH radical, which is soluble only in organic media, the ABTS radical is soluble in both aqueous and organic solvents. This versatility allows for the screening of both hydrophilic and lipophilic compounds.[9] The reduction of the ABTS•+ radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Experimental Workflow: Antioxidant Screening

Caption: Workflow for in vitro antioxidant activity screening.

Protocol 2.1: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare serial dilutions of 5'-Methoxylariciresinol (e.g., 1, 5, 10, 50, 100, 200 µM) in methanol. Ascorbic acid is used as a positive control.

-

Assay Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of methanol to a blank well.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[10]

Part 3: Screening for Anti-inflammatory Activity

Causality: Chronic inflammation is a driver of many diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, inducing the expression of pro-inflammatory genes that encode cytokines and enzymes like inducible nitric oxide synthase (iNOS).[11][12] We use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as a robust and validated in vitro model to screen for anti-inflammatory effects. Inhibition of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6) are primary endpoints.[13][14]

Signaling Pathway: Canonical NF-κB Activation

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 3.1: NO, TNF-α, and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of 5'-Methoxylariciresinol (determined from a preliminary cytotoxicity assay, see Part 4) and incubate for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

NO Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.

-

Part 4: Screening for Cytotoxic/Anticancer Activity

Causality: The primary screen for anticancer potential involves assessing a compound's ability to reduce the viability or proliferation of cancer cells. Tetrazolium-based assays like the MTT or XTT assay are the workhorses for this initial screen.[15][16] They rely on the principle that metabolically active cells, particularly their mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Experimental Workflow: Cytotoxicity Screening

Sources

- 1. 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, Chemical Characterization, and Antimicrobial Activity of Secondary Metabolites from Pseudocyphellaria faveolata | MDPI [mdpi.com]

- 6. A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. Chemical Characterization, Antioxidant Capacity and Anti-Oxidative Stress Potential of South American Fabaceae Desmodium tortuosum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotium.com [biotium.com]

Methodological & Application

Application Note: High-Purity Isolation and Purification of 5'-Methoxylariciresinol using Prep-HPLC

Introduction & Scientific Context

5'-Methoxylariciresinol is a bioactive lignan primarily isolated from the roots of Isatis indigotica (Ban Lan Gen) and Patrinia scabra. As a derivative of lariciresinol, it belongs to the furofuran or tetrahydrofuran class of lignans, exhibiting significant antiviral (specifically against influenza A and B) and anti-inflammatory properties.

The Separation Challenge: Isolating 5'-Methoxylariciresinol presents a distinct chromatographic challenge due to:

-

Structural Similarity: It co-elutes with structurally related stereoisomers like lariciresinol and isolariciresinol.

-

Matrix Complexity: Crude plant extracts contain high loads of polar glycosides, sugars, and non-polar lipids that can irreversibly foul high-value Prep-HPLC columns.

-

UV Absorption: Like most lignans, it lacks a strong chromophore in the visible region, requiring precise UV detection in the 280 nm range.

This protocol details a self-validating workflow moving from raw biomass to >98% purity, emphasizing the removal of interfering matrices prior to preparative chromatography.

Physicochemical Profile & Target Molecule[1][2][3]

Before initiating isolation, the physicochemical properties must dictate the solvent selection.

| Property | Description |

| Compound Name | 5'-Methoxylariciresinol |

| Class | Lignan (Dibenzylbutyrolactone derivative) |

| Polarity | Moderate (Soluble in Methanol, Ethanol, Acetonitrile) |

| UV Max ( | ~280 nm (Characteristic of the guaiacyl/syringyl aromatic rings) |

| pKa | ~9.5-10 (Phenolic hydroxyls) |

| Critical Note | Acidic modifiers are required in the mobile phase to suppress the ionization of phenolic groups, preventing peak tailing. |

Workflow Visualization

The following diagram outlines the critical path from biomass to pure compound.

Caption: Step-by-step isolation workflow prioritizing matrix removal via macroporous resin before high-resolution HPLC.

Phase 1: Extraction and Enrichment (Pre-HPLC)

Objective: Remove bulk interferences (chlorophyll, sugars, inorganic salts) to protect the Prep-HPLC column.

Step 1.1: Ultrasonic Extraction

-

Biomass: Pulverize dried roots of Isatis indigotica to a coarse powder (40 mesh).

-

Solvent: 70% Methanol in water (v/v).

-

Procedure: Extract 100g of powder with 1L solvent in an ultrasonic bath at 40°C for 45 minutes. Repeat twice.

-

Concentration: Combine supernatants and evaporate under reduced pressure (Rotavap) at 45°C until alcohol is removed, leaving an aqueous suspension.

Step 1.2: Macroporous Resin Enrichment (Critical)

Direct injection of the crude extract will destroy a C18 column. Use D101 or HP-20 macroporous resin.

-

Loading: Load the aqueous suspension onto a pre-conditioned D101 resin column.

-

Wash: Elute with 2 Bed Volumes (BV) of distilled water to remove sugars and salts (discard this fraction).

-

Elution: Elute with 30% Ethanol (removes very polar glycosides) followed by 70% Ethanol .

-

Target Fraction: The 70% Ethanol fraction typically contains the lignan aglycones and mono-glycosides, including 5'-Methoxylariciresinol. Collect and dry this fraction.

Phase 2: Preparative HPLC Protocol

Objective: Isolate 5'-Methoxylariciresinol from the enriched lignan fraction.

System Configuration

-

Instrument: Preparative HPLC system with Binary Gradient Pump.

-

Detector: UV-Vis or PDA Detector set to 280 nm .

-

Column: C18 Preparative Column (e.g., 250 mm x 20 mm, 5 µm or 10 µm particle size).

-

Why C18? The hydrophobic interaction mechanism is ideal for separating lignans based on the methoxy-substitution patterns on the aromatic rings.

-

Mobile Phase Preparation

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Elution Program

Lignans often have similar retention times. An isocratic hold is often necessary to resolve stereoisomers.

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Flow Rate (mL/min)* | Phase Description |

| 0.0 | 90 | 10 | 15.0 | Equilibration |

| 5.0 | 85 | 15 | 15.0 | Linear Ramp |

| 25.0 | 70 | 30 | 15.0 | Separation Zone |

| 35.0 | 50 | 50 | 15.0 | Elution of non-polars |

| 40.0 | 10 | 90 | 15.0 | Column Wash |

| 45.0 | 90 | 10 | 15.0 | Re-equilibration |

*Flow rate depends on column diameter. For a 20mm ID column, 15-20 mL/min is standard.

Injection and Collection

-

Sample Prep: Dissolve the dried 70% resin fraction in Methanol (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE membrane.

-

Injection Volume: 500 µL - 1000 µL (depending on column loading capacity).

-

Collection: Monitor the chromatogram at 280 nm. 5'-Methoxylariciresinol typically elutes between 20-30% Acetonitrile. Collect the peak manually or via fraction collector based on threshold/slope.

Validation and Purity Assessment